molecular formula C16H13N3O2 B5859787 5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B5859787
M. Wt: 279.29 g/mol
InChI Key: GJQXZALJUVJXBC-UHFFFAOYSA-N
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Description

5-Phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that features an oxazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, the reaction of 2-bromoacetophenone with formamide under basic conditions can yield the oxazole ring.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction. For example, the reaction of 2-chloromethylpyridine with the oxazole derivative in the presence of a base like potassium carbonate can result in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride, and other bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups at the pyridine moiety.

Scientific Research Applications

5-Phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of an oxazole ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(18-11-13-8-4-5-9-17-13)14-10-15(21-19-14)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQXZALJUVJXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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